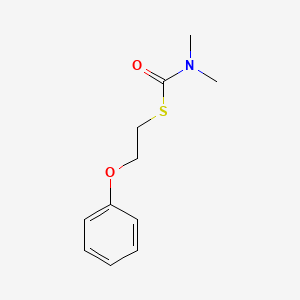![molecular formula C24H12O2 B14484977 Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione CAS No. 65324-02-9](/img/structure/B14484977.png)
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthio-1,4-naphthoquinone with lithium enolates or pyridinium ylides can yield alkylated naphthoquinones . Another approach involves the use of palladium-catalyzed coupling reactions to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying PAH behavior.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with specific binding sites, leading to the modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz[a]anthracene: Another PAH with a similar structure, known for its carcinogenic properties.
Naphtho[2,3-b]furan-4,9-dione: A related compound with applications in organic synthesis and material science.
Uniqueness
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione stands out due to its unique combination of chemical stability, reactivity, and potential biological activities. Its complex structure allows for diverse functionalization, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65324-02-9 |
|---|---|
Molekularformel |
C24H12O2 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2(7),5,8,10,12(24),13,15,17,19,21-undecaene-3,4-dione |
InChI |
InChI=1S/C24H12O2/c25-19-11-10-18-17-7-3-5-13-8-9-15-12-14-4-1-2-6-16(14)22(21(15)20(13)17)23(18)24(19)26/h1-12H |
InChI-Schlüssel |
MQFWXGIODZINOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=C(C5=CC=C4)C=CC(=O)C6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)



![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)



![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)



